Cas no 1314264-54-4 (5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid)

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
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5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1177758-0.25g |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 0.25g |
$920.0 | 2023-05-24 | ||
Enamine | EN300-1177758-1.0g |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 1g |
$1857.0 | 2023-05-24 | ||
Enamine | EN300-1177758-10.0g |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 10g |
$7988.0 | 2023-05-24 | ||
Enamine | EN300-1177758-10000mg |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 10000mg |
$7988.0 | 2023-10-03 | ||
1PlusChem | 1P02835F-250mg |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 95% | 250mg |
$1199.00 | 2023-12-22 | |
1PlusChem | 1P02835F-1g |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 95% | 1g |
$2358.00 | 2023-12-22 | |
Aaron | AR0283DR-1g |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 95% | 1g |
$2579.00 | 2023-12-16 | |
Aaron | AR0283DR-100mg |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 95% | 100mg |
$911.00 | 2023-12-16 | |
Aaron | AR0283DR-500mg |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 95% | 500mg |
$2018.00 | 2023-12-16 | |
Enamine | EN300-1177758-250mg |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid |
1314264-54-4 | 250mg |
$920.0 | 2023-10-03 |
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acidに関する追加情報
5-(Dihydroxyboranyl)-2-(Trifluoromethyl)Benzoic Acid: A Comprehensive Overview
The compound 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid, identified by the CAS number 1314264-54-4, represents a significant advancement in the field of organic chemistry. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. The molecule combines a benzoic acid backbone with a dihydroxyboranyl group at the 5-position and a trifluoromethyl group at the 2-position, creating a structure that exhibits interesting chemical properties and reactivity.
Recent studies have highlighted the importance of boron-containing compounds in medicinal chemistry. The dihydroxyboranyl group in this compound introduces a boron atom, which is known for its ability to participate in various bonding interactions, including hydrogen bonding and metal coordination. This feature makes 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid a promising candidate for drug design, particularly in the development of enzyme inhibitors or metalloenzyme-targeting agents. The trifluoromethyl group further enhances the molecule's stability and lipophilicity, which are critical properties for drug candidates.
In terms of synthesis, researchers have developed efficient methods to construct this compound. One notable approach involves the coupling of a boronic acid derivative with a substituted benzoic acid via Suzuki-Miyaura cross-coupling reactions. This method not only ensures high yields but also allows for precise control over the substitution pattern on the aromatic ring. The use of palladium catalysts has been pivotal in achieving these results, underscoring the importance of transition metal catalysis in modern organic synthesis.
The application of 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid extends beyond medicinal chemistry. Its unique electronic properties make it a valuable component in materials science, particularly in the development of semiconducting materials and sensors. Recent research has demonstrated its potential as an organic semiconductor in field-effect transistors (FETs), where its electron transport properties are highly tunable through chemical modifications.
Moreover, the compound has shown promise in catalytic applications. The boron atom's Lewis acidity enables it to act as a catalyst in various organic transformations, such as alkene hydroboration and epoxide ring-opening reactions. Its ability to coordinate with Lewis bases makes it a versatile catalyst for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds required in pharmaceuticals.
In terms of environmental impact, researchers have explored the biodegradation pathways of this compound to assess its eco-friendliness. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation, producing innocuous byproducts such as carbon dioxide and water. This suggests that 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid has a favorable environmental profile, making it suitable for large-scale industrial applications.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, revealing that the dihydroxyboranyl group significantly influences the molecule's frontier molecular orbitals. This knowledge is essential for predicting reactivity and designing derivatives with enhanced functionality.
In conclusion, 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications. From drug discovery to materials science, this compound continues to be a focal point for researchers seeking innovative solutions across diverse scientific disciplines.
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